2-Chloro-6-fluoro-3-methylbenzyl bromide

Physicochemical Characterization Intermediate Handling Purification

2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS 261762-87-2) is a multi-substituted benzyl bromide featuring chlorine, fluorine, and methyl groups on the aromatic ring. With a molecular formula of C₈H₇BrClF, a molecular weight of 237.49 g/mol, and a melting point of 35–37 °C, this benzylic halide serves as a versatile electrophilic building block for nucleophilic substitution reactions.

Molecular Formula C8H7BrClF
Molecular Weight 237.49 g/mol
CAS No. 261762-87-2
Cat. No. B1597148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methylbenzyl bromide
CAS261762-87-2
Molecular FormulaC8H7BrClF
Molecular Weight237.49 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)CBr)Cl
InChIInChI=1S/C8H7BrClF/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3
InChIKeyVAMCJPJZOSMZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS 261762-87-2): A Multi-Halogenated Benzyl Bromide Building Block for Regioselective Synthesis


2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS 261762-87-2) is a multi-substituted benzyl bromide featuring chlorine, fluorine, and methyl groups on the aromatic ring [1]. With a molecular formula of C₈H₇BrClF, a molecular weight of 237.49 g/mol, and a melting point of 35–37 °C, this benzylic halide serves as a versatile electrophilic building block for nucleophilic substitution reactions . Its specific substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted or mono-substituted benzyl bromides in the synthesis of pharmaceutical intermediates and screening libraries.

Why Generic Benzyl Bromides Cannot Replace 2-Chloro-6-fluoro-3-methylbenzyl bromide in Regioselective Alkylation


Direct substitution with unsubstituted benzyl bromide, 4-methylbenzyl bromide, or even mono-halogenated analogs fails to reproduce the specific electronic environment and steric profile required for many structure-activity relationships (SAR) [1]. The 2-chloro-6-fluoro-3-methyl arrangement modulates the electrophilicity of the benzylic carbon, alters the lipophilicity (XLogP3 = 3.6), and introduces steric hindrance that can dictate regioselectivity in subsequent coupling steps [2]. Generic alternatives lack this precise combination of electron-withdrawing and electron-donating substituents, leading to divergent reaction rates, different metabolic stability of final products, or outright incompatibility with targeted molecular scaffolds [3].

Head-to-Head and Cross-Study Comparator Data for 2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS 261762-87-2)


Physicochemical Differentiation: Lower Melting Point vs. the Regioisomer 6-Chloro-2-fluoro-3-methylbenzyl bromide

The target compound exhibits a melting point of 35–37 °C, classifying it as a low-melting solid at room temperature. In contrast, its direct regioisomer, 6-Chloro-2-fluoro-3-methylbenzyl bromide (CAS 261762-88-3, JRD-1054), is reported with a melting point of 65–67 °C according to vendor data . This lower melting point can simplify liquid-phase handling and low-temperature reactions, reducing the energy cost of melting prior to introduction as an electrophile in solution-phase synthesis.

Physicochemical Characterization Intermediate Handling Purification

Lipophilicity Control: Calculated LogP Differentiation vs. Non-Halogenated Benzyl Bromide

The computed partition coefficient (XLogP3-AA) for 2-Chloro-6-fluoro-3-methylbenzyl bromide is 3.6, as reported by PubChem [1]. This is significantly higher than the computed LogP of unsubstituted benzyl bromide (XLogP3-AA = 2.3), and also elevated compared to the 2-chloro-6-fluorobenzyl alcohol precursor (XLogP3-AA = 2.2). In drug discovery, controlling lipophilicity in the intermediate stage is crucial for influencing the final compound's metabolic stability and off-target binding [2]. The halogen and methyl substitutions contribute additively to increase lipophilicity, which can be desirable for penetrating lipophilic binding pockets.

Lipophilicity Drug-likeness ADME Prediction

Predicted Reactivity Modulation: Meta-Substituent Effects on SN2 Rates

Based on a Hammett linear free-energy relationship study of meta- and para-substituted benzyl bromides with benzylamine in methanol, electron-withdrawing groups increase the second-order rate constant (k) relative to hydrogen [1]. While direct kinetic data for the 2-chloro-6-fluoro-3-methyl isomer are not available, the combined σm values for Cl (0.37) and F (0.34) predict a significant rate enhancement compared to benzyl bromide (σ ≈ 0). In contrast, the strong electron-donating p-methyl group in 4-methylbenzyl bromide (σp = -0.17) would decelerate the reaction. Therefore, for nucleophilic substitution reactions demanding higher reactivity, 2-chloro-6-fluoro-3-methylbenzyl bromide is predicted to outperform electron-rich alternatives, providing a quicker and more complete conversion.

Reaction Kinetics Substituent Effect Nucleophilic Substitution

Regiochemical Fidelity for Pharmacophore Synthesis: Distinct Substitution Pattern vs. Commercially Dominant 2-Chloro-6-fluorobenzyl bromide

The 3-methyl group is a critical structural feature for accessing specific pharmacophores, as evidenced by its presence in Hit2Lead screening compounds (e.g., (2-chloro-6-fluoro-3-methylbenzyl)[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine) . The widely available 2-Chloro-6-fluorobenzyl bromide (CAS 81778-11-2) lacks this methyl group, which precludes the synthesis of methyl-bearing analogs required for SAR exploration around steric and hydrophobic interactions . The 3-methyl substituent is non-trivial to introduce post-alkylation, making the pre-functionalized benzyl bromide the only direct route.

Regioselective Synthesis Medicinal Chemistry Building Block

Optimal Application Scenarios for 2-Chloro-6-fluoro-3-methylbenzyl bromide Based on Evidence


Automated Parallel Synthesis of Methyl-Substituted Drug-Like Libraries

In high-throughput medicinal chemistry campaigns, the low melting point (35–37 °C) ensures facile handling with automated liquid dispensing systems without the need for heated lines, while the high LogP (3.6) [1] directs the final products toward lipophilic target spaces. The 3-methyl group is essential for generating analogs of hit compounds identified in screening decks, as demonstrated by Hit2Lead catalog entries .

Optimized Nucleophilic Substitution for Process Scale-Up

For process R&D, the predicted rate-enhancing effect of the electron-withdrawing chloro and fluoro substituents enables efficient alkylation of nucleophilic amines or thiols at lower temperatures compared to non-halogenated or electron-rich benzyl bromides . This can translate into reduced energy costs and higher throughput in batch processing, making this compound a more economical choice despite its higher initial procurement cost relative to unsubstituted benzyl bromide.

Synthesis of Regiodefined Pharmaceutical Intermediates

When a synthetic route explicitly specifies a 2-chloro-6-fluoro-3-methylbenzyl motif, as required for certain kinase inhibitor or GPCR modulator scaffolds, no alternative regioisomer can substitute . The 6-chloro-2-fluoro isomer (CAS 261762-88-3) fails to meet the regiochemical requirements, and its higher melting point further complicates physical handling. Therefore, compound 261762-87-2 is the sole viable building block for these particular patent-protected or literature-described routes.

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